molecular formula C11H12O2 B2818612 2-(2H-chromen-4-yl)ethan-1-ol CAS No. 1935327-52-8

2-(2H-chromen-4-yl)ethan-1-ol

Cat. No.: B2818612
CAS No.: 1935327-52-8
M. Wt: 176.215
InChI Key: ZICXPCHSVSOUDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-chromen-4-yl)ethan-1-ol typically involves the reaction of chromene derivatives with appropriate reagents under controlled conditions. One common method involves the reduction of 2-(2H-chromen-4-yl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like ethanol . The reaction is usually carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-(2H-chromen-4-yl)ethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in an inert solvent like dichloromethane (CH2Cl2).

Major Products Formed

    Oxidation: 2-(2H-chromen-4-yl)ethanoic acid.

    Reduction: 2-(2H-chromen-4-yl)ethane.

    Substitution: 2-(2H-chromen-4-yl)ethyl chloride.

Comparison with Similar Compounds

Similar Compounds

    2H-chromen-4-ylmethanol: Similar structure but with a methanol group instead of ethanol.

    2H-chromen-4-ylacetic acid: Contains an acetic acid group instead of ethanol.

    2H-chromen-4-ylamine: Contains an amine group instead of ethanol.

Uniqueness

2-(2H-chromen-4-yl)ethan-1-ol is unique due to its specific combination of the chromene ring and ethanol group, which imparts distinct chemical and biological properties. This combination allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(2H-chromen-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-7-5-9-6-8-13-11-4-2-1-3-10(9)11/h1-4,6,12H,5,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICXPCHSVSOUDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(C2=CC=CC=C2O1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.